molecular formula C27H22O10 B1245792 Balsaminone B

Balsaminone B

Cat. No.: B1245792
M. Wt: 506.5 g/mol
InChI Key: NAVQPSCNRHEZLY-FPISNOLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Balsaminone B is a natural product found in Impatiens balsamina with data available.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of Balsaminone B as an antiviral agent. In a virtual screening study involving three hundred phytocompounds, Balsaminone A (closely related to this compound) demonstrated significant binding affinity against viral proteins associated with COVID-19, suggesting that similar compounds could be explored for antiviral development .

2. Anticancer Properties

Research indicates that derivatives of Balsaminone, including Balsaminone A and potentially this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in A549 (lung cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

3. Anti-allergic and Anti-inflammatory Effects

This compound has been noted for its anti-allergic properties in animal models. Specifically, it has shown antipruritic activity in mice, indicating its potential use in treating allergic reactions and inflammation . This aligns with findings that suggest dibenzofuran derivatives can modulate inflammatory pathways.

4. Antioxidant Activity

Dibenzofuran compounds, including this compound, have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of dibenzofuran derivatives revealed that compounds similar to this compound exhibited significant anticancer activity across multiple cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, suggesting a promising avenue for further research into their use as anticancer agents .

Case Study 2: Antiviral Screening

In silico studies have demonstrated that certain dibenzofuran derivatives possess strong binding affinities to viral proteins implicated in COVID-19 infection. The molecular docking scores indicated a favorable interaction with both the main protease and spike protein of the virus, supporting the hypothesis that these compounds could serve as lead candidates for antiviral drug development .

Properties

Molecular Formula

C27H22O10

Molecular Weight

506.5 g/mol

IUPAC Name

21-methoxy-20-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione

InChI

InChI=1S/C27H22O10/c1-34-26-17-16-18(29)11-6-2-3-7-12(11)19(30)25(16)36-23(17)13-8-4-5-9-14(13)24(26)37-27-22(33)21(32)20(31)15(10-28)35-27/h2-9,15,20-22,27-28,31-33H,10H2,1H3/t15-,20-,21+,22-,27+/m1/s1

InChI Key

NAVQPSCNRHEZLY-FPISNOLNSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

5-beta-D-glucosyloxy-6-methoxydinaphtho(1,2-b-2',3'-d)furan-7,12-dione
balsaminone B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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